molecular formula C8H7F5N2S B14056045 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14056045
M. Wt: 258.21 g/mol
InChI Key: ZALOITSKCMFXHZ-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It may be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound can influence its reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl hydrazines and trifluoromethyl-substituted compounds. Examples include:

  • 1-(3-(Trifluoromethyl)phenyl)hydrazine
  • 1-(3-(Difluoromethyl)phenyl)hydrazine
  • 1-(3-(Trifluoromethylthio)phenyl)hydrazine

Uniqueness

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a phenyl ring that is further substituted with difluoromethyl and trifluoromethylthio groups. These substitutions are significant as they influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazine compounds exhibit antimicrobial properties. For example, related phenylhydrazine derivatives have shown effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxicity : Some hydrazine derivatives are known for their cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds against specific cancer types.
  • Pesticidal Properties : Compounds similar to this compound have been reported to exhibit fungicidal activity, indicating potential applications in agriculture .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses exist:

  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that hydrazine derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could explain its cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various hydrazine derivatives, including those with trifluoromethyl substitutions. Results indicated significant inhibition zones against pathogenic bacteria, suggesting a promising avenue for development as antimicrobial agents .
  • Cytotoxic Studies : Research involving cell lines treated with difluoromethyl-substituted hydrazines revealed dose-dependent cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.
  • Pesticidal Applications : A patent describes the synthesis and application of thio-triazole compounds with similar structures, highlighting their effectiveness against phytopathogenic organisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effective Concentration
Hydrazine AAntibacterialStaphylococcus aureus300 mg/ml
Hydrazine BCytotoxicCancer Cell Line X5 µM
Hydrazine CPesticidalPhytopathogenic FungiEffective at 10 mg/ml

Properties

Molecular Formula

C8H7F5N2S

Molecular Weight

258.21 g/mol

IUPAC Name

[3-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2S/c9-7(10)4-2-1-3-5(15-14)6(4)16-8(11,12)13/h1-3,7,15H,14H2

InChI Key

ZALOITSKCMFXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)SC(F)(F)F)C(F)F

Origin of Product

United States

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